"reactions of Methyl 2,4-dichloropyrimidine-5-carboxylate"
"reactions of Methyl 2,4-dichloropyrimidine-5-carboxylate"
An In-depth Technical Guide to the Reactions of Methyl 2,4-dichloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dichloropyrimidine-5-carboxylate is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2][3][4] Its pyrimidine core is a prevalent motif in numerous pharmaceuticals, including kinase inhibitors and other therapeutic agents.[5] The presence of two reactive chlorine atoms at the C2 and C4 positions, coupled with an electron-withdrawing carboxylate group at the C5 position, renders this molecule highly susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of Methyl 2,4-dichloropyrimidine-5-carboxylate, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. We will delve into the principles of regioselectivity, provide detailed experimental protocols, and offer insights into the mechanistic underpinnings of these transformations.
Molecular Structure and Properties:
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring, exacerbated by the two chlorine atoms, makes Methyl 2,4-dichloropyrimidine-5-carboxylate an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[6] The regioselectivity of these reactions is a critical aspect, with substitution generally favoring the C4 position over the C2 position.[6][7][8] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C4.[6][8] The electron-withdrawing ester group at C5 further activates the ring towards nucleophilic attack and generally directs substitution to the C4 position.[9][10]
Amination Reactions
The introduction of amino groups is a common strategy in drug design. The reaction of Methyl 2,4-dichloropyrimidine-5-carboxylate with amines typically proceeds with high regioselectivity at the C4 position.
General Reaction Scheme:
A representative amination reaction.
Causality Behind Experimental Choices: The choice of base and solvent is crucial in controlling the outcome of the reaction. A non-nucleophilic base is often employed to deprotonate the amine without competing in the substitution reaction. The solvent is typically a polar aprotic solvent to facilitate the dissolution of the reagents and stabilize the charged intermediates.
Controlling Regioselectivity: While C4 substitution is predominant, achieving C2 selectivity can be accomplished under specific conditions. For instance, the use of tertiary amine nucleophiles has been shown to favor C2 substitution.[9][10]
Experimental Protocol: C4-Selective Amination
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Reagent Preparation: Dissolve Methyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in a suitable aprotic solvent such as THF or DMF.
-
Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Nucleophile | Product | Regioselectivity (C4:C2) | Yield (%) |
| Diethylamine | Methyl 2-chloro-4-(diethylamino)pyrimidine-5-carboxylate | >95:5 | 85-95 |
| Aniline | Methyl 2-chloro-4-(phenylamino)pyrimidine-5-carboxylate | >98:2 | 80-90 |
| Morpholine | Methyl 2-chloro-4-morpholinopyrimidine-5-carboxylate | >99:1 | 90-98 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-heteroatom bonds, and they are widely applied to functionalize halopyrimidines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl groups. Similar to SNAr reactions, the Suzuki coupling of 2,4-dichloropyrimidines generally exhibits a strong preference for reaction at the C4 position.[11][12][13]
Reaction Workflow:
Workflow for a typical Suzuki-Miyaura coupling reaction.
Mechanistic Insight: The regioselectivity is largely governed by the oxidative addition step, where the palladium(0) catalyst preferentially inserts into the more reactive C4-Cl bond.[5]
One-Pot Double Suzuki Couplings: It is possible to achieve sequential, one-pot double Suzuki couplings by taking advantage of the differential reactivity of the C4 and C2 positions.[11] The first coupling occurs at the C4 position under milder conditions, and the second coupling at the C2 position can be induced by using a more active catalyst or harsher reaction conditions.[11]
Experimental Protocol: Microwave-Assisted C4-Selective Suzuki Coupling[13]
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Reaction Setup: In a microwave vial, combine Methyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.5 mol%), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[12]
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by chromatography.
| Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | Methyl 2-chloro-4-phenylpyrimidine-5-carboxylate | ~95 |
| 4-Methoxyphenylboronic acid | Methyl 2-chloro-4-(4-methoxyphenyl)pyrimidine-5-carboxylate | ~92 |
| 3-Thienylboronic acid | Methyl 2-chloro-4-(thiophen-3-yl)pyrimidine-5-carboxylate | ~88 |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups in medicinal chemistry and materials science.[14] This reaction typically involves a palladium catalyst and a copper co-catalyst.[14]
General Reaction:
A representative Sonogashira coupling reaction.
Hydrolysis of the Ester Group
The methyl ester of Methyl 2,4-dichloropyrimidine-5-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This transformation is often a necessary step in the synthesis of more complex molecules.[15]
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve Methyl 2,4-dichloropyrimidine-5-carboxylate in a mixture of a water-miscible organic solvent (e.g., THF or methanol) and water.
-
Base Addition: Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 eq).
-
Reaction Monitoring: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
Product Isolation: The resulting carboxylic acid precipitate can be collected by filtration, or the aqueous layer can be extracted with an organic solvent. The product is then washed with water and dried.
Conclusion
Methyl 2,4-dichloropyrimidine-5-carboxylate is a versatile and highly reactive building block. A thorough understanding of its reactivity, particularly the regioselectivity of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, is essential for its effective utilization in the synthesis of complex organic molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient and predictable synthesis of novel pyrimidine-based compounds.
References
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (n.d.).
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (n.d.).
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. (n.d.).
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (n.d.).
- Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines | Request PDF. (n.d.).
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.).
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
- One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (n.d.).
- An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine | Request PDF - ResearchGate. (n.d.).
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem. (n.d.).
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Semantic Scholar. (n.d.).
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (n.d.).
- CAS 3177-20-6 | Methyl 2,4-dichloropyrimidine-5-carboxylate - Synblock. (n.d.).
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (n.d.).
- ethyl 2,4-dichloro-5-pyrimidinecarboxylate - 51940-64-8, C7H6Cl2N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. - Organic Syntheses Procedure. (n.d.).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (n.d.).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.).
- US5525724A - Process for the preparation of chloropyrimidines - Google Patents. (n.d.).
- US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride - Google Patents. (n.d.).
- Methyl 2,4-dichloropyrimidine-5-carboxylate | 3177-20-6 - Sigma-Aldrich. (n.d.).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (n.d.).
- Methyl 2,4-dichloropyrimidine-5-carboxylate 97 3177-20-6 - Sigma-Aldrich. (n.d.).
- Methyl 2,4-dichloropyrimidine-5-carboxylate - ChemBK. (n.d.).
- methyl 2,4-dichloropyrimidine-5-carboxylate | 3177-20-6 | A Chemtek - Achemtek. (n.d.).
Sources
- 1. CAS 3177-20-6 | Methyl 2,4-dichloropyrimidine-5-carboxylate - Synblock [synblock.com]
- 2. Methyl 2,4-dichloropyrimidine-5-carboxylate 97 3177-20-6 [sigmaaldrich.com]
- 3. Methyl 2,4-dichloropyrimidine-5-carboxylate [chembk.com]
- 4. achemtek.com [achemtek.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. jocpr.com [jocpr.com]
